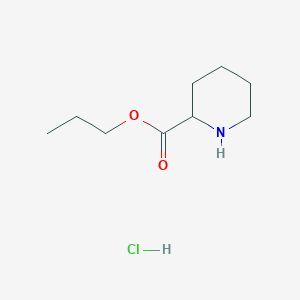

Propyl piperidine-2-carboxylate hydrochloride

Descripción

Overview of Propyl Piperidine-2-Carboxylate Hydrochloride

This compound is a heterocyclic organic compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 grams per mole. The compound belongs to the broader class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms. This specific derivative features a carboxylate ester group positioned at the 2-position of the piperidine ring, with a propyl ester chain extending from the carboxyl functionality. The hydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form, making it more amenable to biological and pharmaceutical applications.

The structural architecture of this compound can be represented by the Standard Simplified Molecular Input Line Entry System notation as CCCOC(=O)C1CCCCN1.Cl, which clearly illustrates the propyl ester linkage to the piperidine-2-carboxylic acid backbone. The compound exists as a white crystalline solid under standard conditions and demonstrates stability when stored under appropriate conditions. Chemical identification is facilitated through its Chemical Abstracts Service registry numbers, with 1246276-66-3 and 1218743-55-5 being the most commonly referenced identifiers in chemical databases.

The compound's reactivity profile allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These chemical properties make it an excellent building block for synthesizing more complex organic molecules. The presence of both the nitrogen-containing heterocycle and the ester functionality provides multiple reactive sites that can be selectively modified under appropriate reaction conditions. This versatility has made this compound an important intermediate in medicinal chemistry and pharmaceutical research.

Research into this compound has revealed its potential interactions with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The structural similarity to naturally occurring amino acids enables the compound to influence enzyme activities and metabolic pathways critical for cellular function. These biological interactions have sparked considerable interest in exploring the compound's therapeutic potential, particularly in the development of drugs targeting neurodegenerative diseases and cancer.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader exploration of piperidine derivatives and their biological significance. Piperidine-based compounds have been subjects of scientific inquiry for over a century, with early investigations focusing on naturally occurring pipecolic acid, the parent compound from which many synthetic derivatives are derived. Pipecolic acid, also known as piperidine-2-carboxylic acid, was first identified as a plant natural product in the 1950s, when researchers discovered its presence in various botanical sources.

The biosynthetic pathway of pipecolic acid from lysine was elucidated through pioneering radiotracer studies conducted in the 1950s. Rothstein and Miller demonstrated that rats could metabolize carbon-14 labeled lysine to pipecolic acid, establishing the metabolic connection between these amino acids. These foundational studies revealed that the conversion process involves the retention of the epsilon-amino group while the alpha-amino group is abstracted, providing crucial insights into the enzymatic mechanisms involved in piperidine ring formation.

The development of synthetic methods for piperidine derivatives gained momentum throughout the latter half of the twentieth century, driven by their recognized pharmaceutical potential. The synthesis of ester derivatives, including this compound, emerged from efforts to modify the physical and chemical properties of the parent carboxylic acid. Esterification reactions using various alcohols became standard approaches for creating derivatives with enhanced solubility, stability, and bioavailability characteristics.

The specific preparation of this compound involves established esterification methodologies that have been refined over decades of chemical research. The most commonly employed synthetic route utilizes the reaction between piperidine-2-carboxylic acid and propanol under acidic conditions, followed by conversion to the hydrochloride salt. This methodology has been optimized to achieve high yields and purity levels suitable for research applications.

Significance in Contemporary Chemical Research

Contemporary chemical research has recognized this compound as a compound of significant interest due to its multifaceted applications across various scientific disciplines. In the field of medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of pharmaceutical agents targeting diverse therapeutic areas. Its structural framework provides an excellent scaffold for developing novel drugs, particularly those aimed at treating neurological disorders and cancers.

The compound's ability to modulate critical cellular signaling pathways has positioned it as a valuable tool in biochemical research. Studies have demonstrated that piperidine derivatives can influence pathways such as nuclear factor kappa B, which plays essential roles in immune response and cell survival mechanisms. Additionally, the phosphoinositide 3-kinase/protein kinase B pathway, critical for cell growth and proliferation, represents another target of interest for these compounds. The c-Jun N-terminal kinase/p38 mitogen-activated protein kinase pathway, associated with cellular stress responses and programmed cell death, also shows responsiveness to piperidine-based interventions.

Recent investigations into the biological activity of this compound have revealed its potential antimicrobial properties. Research indicates that piperidine derivatives can affect bacterial cell wall integrity and inhibit microbial growth, suggesting possible applications in developing new antimicrobial agents. The compound's ability to inhibit cell migration has garnered particular attention in cancer research, as this property could potentially prevent metastatic processes in malignant diseases.

The synthetic chemistry applications of this compound extend beyond pharmaceutical development to include its use as a versatile building block in organic synthesis. The compound's reactivity allows for the construction of complex molecular architectures through various chemical transformations. This versatility has made it an important reagent in academic research laboratories and industrial synthesis operations focused on developing new chemical entities.

| Research Application | Target Pathway/Mechanism | Potential Therapeutic Area |

|---|---|---|

| Cell Signaling Modulation | Nuclear Factor Kappa B | Inflammatory Diseases |

| Proliferation Control | Phosphoinositide 3-Kinase/Protein Kinase B | Cancer Therapy |

| Stress Response | c-Jun N-terminal Kinase/p38 Mitogen-Activated Protein Kinase | Neurodegenerative Diseases |

| Antimicrobial Activity | Bacterial Cell Wall Disruption | Infectious Disease Treatment |

| Cell Migration Inhibition | Metastatic Pathway Interference | Cancer Metastasis Prevention |

Scope and Structure of the Review

This comprehensive review aims to provide an exhaustive examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, biological activities, and research applications. The review is structured to present information in a logical progression that builds from fundamental chemical characteristics to advanced research findings and potential future developments.

The chemical characterization section will provide detailed information about the compound's molecular structure, physical properties, and spectroscopic characteristics. This foundation will support subsequent discussions of synthetic methodologies and chemical reactivity patterns. The review will examine various approaches to synthesizing this compound, including traditional methods and contemporary improvements that enhance yield and purity.

Biological activity investigations form a central component of this review, with particular emphasis on the compound's interactions with cellular targets and its effects on various biological pathways. The discussion will encompass both direct enzymatic interactions and broader cellular responses observed in experimental systems. Research findings related to antimicrobial activity, cell cycle effects, and signaling pathway modulation will be presented with supporting experimental evidence.

The review will also address the compound's role as a synthetic intermediate in pharmaceutical development, highlighting specific examples where this compound has contributed to the creation of therapeutically relevant molecules. Analytical methodologies for compound characterization and purity assessment will be discussed to provide practical guidance for researchers working with this material.

| Review Section | Content Focus | Key Information |

|---|---|---|

| Chemical Properties | Molecular Structure and Physical Characteristics | Molecular Weight: 207.70 g/mol |

| Synthesis Methods | Preparation Techniques and Optimization | Esterification with Propanol |

| Biological Activity | Cellular Interactions and Pathway Effects | Signaling Pathway Modulation |

| Research Applications | Pharmaceutical and Synthetic Chemistry Uses | Intermediate in Drug Development |

| Analytical Methods | Characterization and Quality Control | Nuclear Magnetic Resonance and Mass Spectrometry |

Propiedades

IUPAC Name |

propyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJHWNYQDFING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of Piperidine-2-Carboxylic Acid

Core Reaction:

The foundational step involves esterifying piperidine-2-carboxylic acid with propanol to form Propyl piperidine-2-carboxylate. This process typically employs acid catalysis, with sulfuric acid being the most common catalyst.

- Temperature: 60–80°C, optimized to maximize ester yield while minimizing side reactions.

- Catalyst: Concentrated sulfuric acid or other strong acids to protonate the carboxyl group, facilitating nucleophilic attack by propanol.

- Stoichiometry: Excess propanol (1.5–2.0 equivalents) enhances esterification efficiency.

- Duration: Reflux conditions maintained for several hours (typically 4–8 hours) to ensure complete conversion.

- Continuous removal of water during esterification shifts equilibrium toward ester formation, often achieved via Dean-Stark apparatus or azeotropic distillation with toluene or ethanol as entrainers.

- Post-reaction, the mixture is cooled, and the ester is purified through recrystallization or distillation.

Hydrochloride Salt Formation

Method:

The ester is converted into its hydrochloride salt by dissolving the free base or ester in ethanol and bubbling hydrogen chloride gas into the solution until the pH reaches approximately 4. This promotes crystallization of the hydrochloride salt.

- Solvent: Ethanol (preferably 99%) provides a suitable medium for salt formation.

- HCl Introduction: Controlled gas flow to prevent over-acidification, which could lead to degradation or byproduct formation.

- Cooling: The mixture is cooled to facilitate crystallization, typically around 0–5°C.

- Purification: Crystals are filtered, washed with ethanol, and dried at elevated temperatures (~100°C) to obtain a pure hydrochloride salt.

Yield and Purity:

Yields often exceed 95%, with purity confirmed via melting point analysis (~262–264°C) and spectroscopic techniques.

Alternative Synthetic Approaches

a. Hydrogenation of Picolinic Acid Derivatives:

Based on patent literature, hydrogenation of pyridine derivatives (e.g., picolinic acid derivatives) over palladium catalysts under controlled hydrogen pressures (2–5 MPa) can produce the corresponding piperidine derivatives, which are then esterified or directly converted into hydrochloride salts.

b. Reductive Methylation:

A notable method involves catalytic reductive methylation of piperidine derivatives using formaldehyde (or paraformaldehyde) under hydrogen atmosphere (5–15 atm). This process replaces methyl groups on nitrogen, producing N-methyl piperidine derivatives, which are subsequently esterified and salt-formed.

c. One-Pot Synthesis:

Recent advancements suggest that hydrogenation and methylation steps can be combined into a single process without intermediate isolation, significantly improving efficiency and yield.

Data Summary Table

| Step | Reaction Details | Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | Piperidine-2-carboxylic acid + Propanol | 60–80°C, reflux | Sulfuric acid catalyst | >90% | Water removal via azeotropic distillation enhances yield |

| Salt Formation | Ester + HCl gas in ethanol | 0–5°C | Hydrogen chloride | >95% | Crystallization and washing for purity |

| Hydrogenation (Optional) | Picolinic acid derivatives | 80°C, 2–5 MPa H₂ | Palladium catalyst | 95% | Produces piperidine core for further derivatization |

| Reductive Methylation | Piperidine derivative + Formaldehyde | 10 atm H₂, 80°C | Formaldehyde, catalyst | 90–95% | One-pot process possible |

Research Findings and Process Optimization

- Water Removal: Critical for high ester yields; azeotropic distillation with toluene or ethanol is effective.

- Catalyst Selection: Strong acids like sulfuric acid are standard; for hydrogenation, palladium on carbon is preferred.

- Reaction Monitoring: TLC, NMR, and HPLC are employed to confirm completion and purity.

- Scale-Up Considerations: Continuous flow reactors enhance safety and efficiency, especially for hydrogenation and esterification steps.

Análisis De Reacciones Químicas

Types of Reactions

Propyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

Chemical Structure : Propyl piperidine-2-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 207.7 g/mol. The compound features a piperidine ring, which is essential for its biological activity.

Mechanism of Action : This compound interacts with various biological targets, influencing critical signaling pathways involved in cellular functions. Notably, it has been shown to affect pathways such as:

- NF-κB : Involved in immune response and cell survival.

- PI3K/Akt : Critical for cell growth and proliferation.

- JNK/p38 MAPK : Associated with stress responses and apoptosis.

Chemistry

- Building Block for Synthesis : this compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Biology

- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and metabolic pathways. It can influence enzyme activity due to its structural similarity to amino acids.

Medicine

- Pharmaceutical Development : It acts as an intermediate in the synthesis of pharmaceutical agents. Research indicates potential therapeutic effects, particularly in developing drugs targeting neurodegenerative diseases and cancer.

Industry

- Agrochemicals and Polymers : Beyond pharmaceuticals, this compound is also applied in producing agrochemicals and polymers, showcasing its industrial relevance.

The biological activities of this compound include:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell walls | |

| Anticancer | Induction of apoptosis; inhibition of cell migration | |

| Enzyme Inhibition | Interaction with monoamine oxidase (MAO) isoforms | |

| Cell Cycle Arrest | Modulation of signaling pathways |

Case Studies

-

Inhibition of MAO Isoforms :

- A study demonstrated that piperidine derivatives could selectively inhibit MAO-A or MAO-B isoforms, important targets in treating neurodegenerative diseases like Alzheimer's. Structural modifications influenced selectivity, highlighting the compound's potential in medicinal chemistry.

-

Cell Cycle Studies :

- Research indicated that certain derivatives could effectively induce cell cycle arrest in cancer cell lines. This effect was linked to their ability to modulate key signaling pathways involved in cell division, leading to decreased cell viability.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls, which is crucial for developing new antibiotics.

Anticancer Activity

In vitro studies have suggested that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of critical signaling pathways involved in tumor growth and survival.

Mecanismo De Acción

The mechanism of action of propyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Piperidine-Based Esters

The closest structural analogs of propyl piperidine-2-carboxylate hydrochloride are methyl and ethyl esters of piperidine-2-carboxylate hydrochloride. These compounds differ only in the alkyl chain length of the ester group, leading to variations in lipophilicity and solubility:

| Compound Name | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|

| Methyl piperidine-2-carboxylate HCl | 947667-22-3 | 0.89 | Shorter methyl chain; higher solubility, lower lipophilicity |

| Ethyl piperidine-2-carboxylate HCl | 123495-48-7 | 0.87 | Ethyl chain balances solubility and membrane permeability |

| Propyl piperidine-2-carboxylate HCl | 1246276-66-3 | Reference | Propyl chain increases lipophilicity, potentially enhancing CNS penetration |

The longer alkyl chain in the propyl derivative may improve blood-brain barrier permeability compared to methyl and ethyl analogs, though at the cost of reduced aqueous solubility .

Pyrrolidine-Based Analogs

Key differences include:

- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~9.4), affecting ionization and solubility under physiological conditions.

This compound is primarily used as an intermediate in organic synthesis, with applications distinct from piperidine-based derivatives .

Piperazine Derivatives

Compounds like HBK14-HBK19 () are piperazine derivatives with bulky phenoxy and methoxyphenyl substituents. Unlike propyl piperidine-2-carboxylate HCl, these molecules:

- Contain a piperazine core (two nitrogen atoms), enabling stronger hydrogen-bonding interactions.

- Exhibit diverse pharmacological profiles, including serotonin receptor modulation, due to extended aromatic substituents.

Their complex structures make them more suited for targeted receptor studies rather than general intermediate applications .

Ritalinic Acid Derivatives

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (Ritalinic acid HCl, CAS 19395-40-5) shares the piperidine core but includes a phenyl group and a carboxylic acid instead of an ester. This structural variation:

- Enhances binding to neurotransmitter transporters (e.g., dopamine), as seen in methylphenidate analogs.

- Reduces ester hydrolysis susceptibility compared to propyl piperidine-2-carboxylate HCl.

Such derivatives are pharmacologically active, whereas propyl piperidine-2-carboxylate HCl is typically an intermediate .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Propyl > Ethyl > Methyl derivatives (logP increases with alkyl chain length).

- Solubility : Hydrochloride salts improve water solubility, but longer alkyl chains reduce it.

- Metabolism : Propyl esters may undergo slower enzymatic hydrolysis than methyl/ethyl analogs, affecting drug release kinetics.

Actividad Biológica

Propyl piperidine-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

This compound is a piperidine derivative that exhibits a range of chemical reactivity. Its structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse products, which are crucial for its applications in drug synthesis and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key pathways influenced by this compound include:

- Inhibition of Cell Migration : Piperidine derivatives have been reported to inhibit cell migration, which is significant in cancer treatment as it can prevent metastasis.

- Cell Cycle Arrest : The compound can induce cell cycle arrest, thereby reducing the survivability of cancer cells.

- Enzyme Interactions : It may interact with various enzymes due to its structural similarity to amino acids, influencing metabolic pathways critical for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that piperidine derivatives can affect bacterial cell walls and inhibit growth. For instance, compounds similar to propyl piperidine have demonstrated effectiveness against various strains of bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting critical signaling pathways (e.g., NF-κB, PI3K/Akt) involved in tumor growth and survival .

Case Studies

- Inhibition of MAO Isoforms : A study highlighted the potential of piperidine derivatives as inhibitors of monoamine oxidase (MAO), which are important targets in neurodegenerative diseases like Alzheimer's. The selectivity for MAO-A or MAO-B could be influenced by structural modifications in the piperidine ring .

- Cell Cycle Studies : Research demonstrated that certain piperidine derivatives could effectively cause cell cycle arrest in cancer cell lines, leading to decreased cell viability. This was attributed to their ability to modulate key signaling pathways involved in cell division .

Data Table: Biological Activity Overview

Applications in Scientific Research

This compound has several applications across different fields:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical agents.

- Biological Studies : The compound is utilized in exploring enzyme interactions and metabolic pathways.

- Industrial Applications : It is employed in producing agrochemicals and fine chemicals due to its versatile chemical properties.

Q & A

Q. What are the recommended synthetic routes for propyl piperidine-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of piperidine-2-carboxylic acid with propanol, followed by hydrochlorination. Key variables include temperature (optimal range: 60–80°C), catalyst selection (e.g., sulfuric acid for esterification), and stoichiometric ratios. For example, excess propanol (1.5–2.0 equivalents) improves esterification efficiency, while controlled HCl gas introduction during hydrochlorination prevents side reactions. Purification via recrystallization (using ethanol/water mixtures) enhances purity (>95%) . Comparative studies on microwave-assisted synthesis show reduced reaction times but require rigorous temperature monitoring to avoid decomposition .

Q. How should researchers characterize the structural and purity profiles of this compound?

Characterization should include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ester linkage (δ 4.1–4.3 ppm for propyl-O-CO) and piperidine ring protons (δ 1.5–2.8 ppm).

- Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H] and verify molecular weight.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity. Use a water/acetonitrile gradient (5–95% over 20 min) for baseline separation of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical permeation resistance) and lab coats. Full-face shields are recommended during bulk handling .

- Ventilation: Use fume hoods with a minimum airflow of 0.5 m/s to prevent inhalation exposure.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated materials must be disposed as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in neurological models?

- In vitro assays: Use SH-SY5Y neuroblastoma cells to assess acetylcholinesterase inhibition (Ellman’s method). Include positive controls (e.g., donepezil) and dose-response curves (IC calculations).

- Molecular docking: Employ AutoDock Vina to simulate ligand-receptor interactions with acetylcholinesterase (PDB ID: 4EY7). Focus on binding affinity (ΔG ≤ -7.0 kcal/mol) and hydrogen bonding with catalytic triad residues .

- Data validation: Replicate results across ≥3 independent experiments and use ANOVA with post-hoc Tukey tests for statistical significance .

Q. How should researchers resolve discrepancies in solubility data reported across studies?

- Method standardization: Compare solubility measurements under identical conditions (e.g., pH 7.4 PBS at 25°C). Note that HPLC-based quantification reduces variability vs. gravimetric methods.

- Controlled documentation: Report solvent lot numbers, equilibration times (≥24 hr), and agitation methods (magnetic stirring vs. sonication). For example, sonication may artificially inflate solubility by 10–15% due to localized heating .

- Meta-analysis: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with rigorous methodological transparency .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Rodent models: Sprague-Dawley rats (n ≥ 6/group) for IV/PO administration. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Tissue distribution: Euthanize at peak plasma concentration (T) to assess brain-to-plasma ratios. Perfuse organs with saline to minimize blood contamination.

- Ethical compliance: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Software tools: Use Gaussian 16 for DFT calculations to evaluate hydrolysis pathways. Optimize geometries at the B3LYP/6-31G(d) level.

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation products (e.g., piperidine-2-carboxylic acid) via HPLC.

- pH-rate profiles: Conduct kinetic studies in buffers (pH 1–10). Acidic conditions (pH < 3) typically accelerate ester hydrolysis by 2–3 fold .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., ester peak at 1730 cm).

- Quality by Design (QbD): Define critical quality attributes (CQAs) like particle size distribution (PSD ≤ 50 µm) and optimize using Box-Behnken experimental designs.

- Stability indicating methods: Use forced degradation (oxidative, thermal stress) to validate analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.